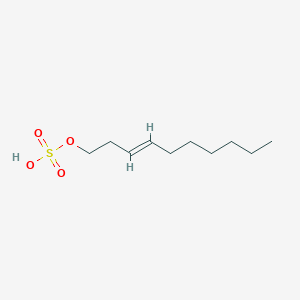

(3E)-dec-3-en-1-yl hydrogen sulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20O4S |

|---|---|

Molecular Weight |

236.33 g/mol |

IUPAC Name |

[(E)-dec-3-enyl] hydrogen sulfate |

InChI |

InChI=1S/C10H20O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h7-8H,2-6,9-10H2,1H3,(H,11,12,13)/b8-7+ |

InChI Key |

WSBCIWCIAPMFLY-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCOS(=O)(=O)O |

Canonical SMILES |

CCCCCCC=CCCOS(=O)(=O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Advanced Spectroscopic Characterization for Structure Determination

Complementary Spectroscopic Methods for Functional Group Analysis

The structural elucidation of (3E)-dec-3-en-1-yl hydrogen sulfate (B86663) relies on a suite of spectroscopic techniques that provide complementary information, allowing for the unambiguous identification of its constituent functional groups. While Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining the carbon-hydrogen framework, vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, are indispensable for confirming the presence and nature of key functional groups such as the sulfate ester and the carbon-carbon double bond.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule that induce a change in the dipole moment. For (3E)-dec-3-en-1-yl hydrogen sulfate, the IR spectrum provides clear signatures for the sulfate moiety and the trans-alkene. The sulfate group is characterized by strong absorption bands corresponding to the stretching vibrations of the S=O and C-O bonds. Specifically, the asymmetric and symmetric stretching modes of the S=O bond give rise to intense bands, which are a hallmark of sulfate esters. spectroscopyonline.comquimicaorganica.org

The geometry of the carbon-carbon double bond is readily identified through IR spectroscopy. The presence of a trans-disubstituted alkene is confirmed by a distinct, often strong, out-of-plane C-H bending vibration. spectroscopyonline.com This band is highly characteristic and provides reliable evidence for the (E)-configuration of the double bond. Additionally, the =C-H stretching vibration appears at a higher frequency than the C-H stretches of the saturated alkyl chain. orgchemboulder.comlibretexts.org The C=C stretching vibration in a trans-alkene can sometimes be weak or absent in the IR spectrum due to the low change in dipole moment during this vibration, especially in nearly symmetrical environments. spectroscopyonline.com

Raman spectroscopy, which detects vibrational modes that cause a change in the polarizability of a molecule, serves as an excellent complementary technique. It is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C=C stretching vibration of the trans-alkene, which may be weak in the IR spectrum, typically produces a strong and easily identifiable signal in the Raman spectrum. stellarnet.usrenishaw.com This makes Raman spectroscopy a powerful tool for confirming the presence of the carbon-carbon double bond. Furthermore, the C-H stretching and bending vibrations of the alkyl chain are also active in the Raman spectrum, providing a complete vibrational profile of the molecule. pressbooks.pub

The combined use of IR and Raman spectroscopy thus allows for a thorough and confident analysis of the functional groups within this compound, corroborating the structural details obtained from NMR spectroscopy.

Interactive Data Tables

The following tables summarize the expected characteristic vibrational frequencies for the key functional groups of this compound in both Infrared and Raman spectra.

Table 1: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfate (-O-SO₃H) | S=O Asymmetric Stretch | ~1230 | Strong |

| C-O Stretch | 1000 - 1300 | Strong | |

| trans-Alkene (-CH=CH-) | =C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch | 1660 - 1680 | Weak to Medium | |

| =C-H Out-of-Plane Bend | 960 - 970 | Strong, Sharp | |

| Alkyl Chain (-CH₂-, -CH₃) | C-H Stretch | 2850 - 2960 | Strong |

| C-H Bend (Scissoring) | 1450 - 1470 | Medium |

Data sourced from general spectroscopic principles and data for related compounds. spectroscopyonline.comquimicaorganica.orgorgchemboulder.comlibretexts.orgpressbooks.pub

Table 2: Characteristic Raman Shifts

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfate (-O-SO₃H) | S=O Symmetric Stretch | ~1065 | Medium |

| trans-Alkene (-CH=CH-) | C=C Stretch | 1660 - 1680 | Strong |

| =C-H Stretch | 3000 - 3100 | Medium | |

| Alkyl Chain (-CH₂-, -CH₃) | C-H Stretch | 2850 - 2960 | Strong |

| C-C Stretch | 800 - 1200 | Medium |

Data sourced from general spectroscopic principles and data for related compounds. stellarnet.usrenishaw.compressbooks.pubacs.org

Synthetic Strategies and Derivatization

Chemical Synthesis Pathways for Alkenyl Hydrogen Sulfates

The chemical synthesis of alkenyl hydrogen sulfates is a delicate process, primarily due to the presence of the reactive carbon-carbon double bond. The sulfation of the hydroxyl group must be achieved while preventing unwanted side reactions, such as addition to the double bond, which can lead to saturated byproducts and reduced efficacy of the final product. epo.org

Sulfation of Unsaturated Decenols, Emphasizing Stereoselective Formation of the (3E)-Isomer

The direct sulfation of unsaturated alcohols like (3E)-dec-3-en-1-ol requires careful selection of reagents and conditions to selectively target the primary hydroxyl group. epo.org The primary challenge lies in preventing the sulfating agent, which is typically a strong electrophile, from attacking the electron-rich double bond. epo.orgchemguide.co.uk Such an attack would not only consume the starting material in an unproductive pathway but could also compromise the stereochemistry of the double bond.

Preserving the (3E) configuration of the double bond is critical. The reaction conditions must be mild enough to avoid isomerization to the (Z)-isomer or migration of the double bond along the carbon chain. While specific literature detailing the stereoselective sulfation to form (3E)-dec-3-en-1-yl hydrogen sulfate (B86663) is not extensively available, general principles for sulfating unsaturated fatty alcohols are well-established. epo.org These methods often involve forming complexes of the sulfating agent to moderate its reactivity or using specific reactor technologies to control reaction parameters precisely. nih.govgoogle.com The addition of sulfuric acid to alkenes is a known reaction that typically proceeds via an electrophilic addition mechanism, which is precisely the reaction that needs to be avoided to maintain the unsaturation. chemguide.co.ukdocbrown.infolibretexts.orglibretexts.org

Comparative Analysis of Sulfation Reagents

Several reagents are available for the sulfation of alcohols, each with distinct advantages and disadvantages. The choice of reagent is paramount in the synthesis of unsaturated sulfates. britannica.com

Sulfur Trioxide (SO₃): Sulfur trioxide is a powerful and highly reactive sulfating agent. google.com Its high reactivity can lead to side reactions and charring, especially with sensitive substrates like unsaturated alcohols. google.com To mitigate this, SO₃ is almost always used in a complexed form. Common complexes include those with pyridine, trimethylamine, or dioxane, which temper its reactivity. nih.govnih.gov These complexes are the most frequently used reagents for the sulfation of alcohols, phenols, and other small molecules. nih.govnih.gov Industrial-scale sulfation may employ gaseous SO₃ diluted with an inert gas like nitrogen or air, often within specialized reactors that allow for rapid mixing and heat removal to prevent product degradation. google.comgoogle.com

Chlorosulfonic Acid (ClSO₃H): This is another strong sulfating agent, though generally considered more moderate and less destructive than sulfur trioxide. veolianorthamerica.comlsu.edu It is widely used for the sulfation of long-chain alcohols, providing good yields and better color in the final product. veolianorthamerica.com The reaction proceeds rapidly with the evolution of hydrogen chloride gas, driving the reaction to completion. veolianorthamerica.com To control the reaction, it is often carried out in halogenated solvents. veolianorthamerica.comlsu.edu While effective, the corrosive nature of the reagent and the byproduct HCl require careful handling.

Sulfamic Acid (H₂NSO₃H): As the mildest of the common sulfating agents, sulfamic acid is typically reserved for cases where other, more reactive reagents fail. nih.gov It is more expensive and less reactive, often requiring heat to react with alcohols. wikipedia.org When used with long-chain primary alcohols, it can result in poor yields and dark-colored products. nih.gov However, the outcome can be significantly improved by using catalysts such as urea (B33335) or pyridine. nih.govgoogle.com A key advantage of sulfamic acid is its selectivity; it will sulfate alcohols without reacting with aromatic rings. wikipedia.org

Table 1: Comparative Analysis of Common Sulfation Reagents

| Reagent | Formula | Reactivity | Common Applications | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sulfur Trioxide | SO₃ | Very High | Sulfation of alcohols, alkyl benzenes. google.com Often used as amine/amide complexes. nih.govnih.gov | Highly effective and rapid reaction. google.com | Highly exothermic, can cause charring and side reactions. google.com Often requires complexation or dilution. nih.govgoogle.com |

| Chlorosulfonic Acid | ClSO₃H | High | Sulfation of long-chain liquid and solid alcohols. veolianorthamerica.com | Strong but more moderate than SO₃, good yields and color. veolianorthamerica.com Stoichiometric amounts minimize purification issues. veolianorthamerica.com | Corrosive, produces HCl gas. veolianorthamerica.com Less reactive than SO₃. |

| Sulfamic Acid | H₂NSO₃H | Low | Sulfation of saturated alcohols and carbohydrates, often when other reagents fail. nih.gov | Mild and selective (e.g., does not sulfonate aromatic rings). wikipedia.org Safer to handle. | More expensive, less reactive, may require heat. wikipedia.org Can give poor yields and dark products with long-chain alcohols without a catalyst. nih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield of (3E)-dec-3-en-1-yl hydrogen sulfate with high selectivity requires meticulous control over the reaction conditions. fiveable.me The goal is to maximize the rate of the desired sulfation reaction while minimizing competing side reactions, particularly at the double bond. youtube.comquora.comyoutube.com

Key parameters for optimization include:

Temperature: The sulfation of alcohols is typically a highly exothermic reaction. google.comgoogle.com Therefore, maintaining a low and controlled temperature (e.g., 0–40 °C) is crucial to prevent product degradation, charring, and unwanted side reactions. epo.org

Solvent: The choice of solvent can influence the reactivity of the sulfating agent and the solubility of the reactants. Inert, non-aqueous solvents such as dimethylformamide (DMF), pyridine, or halogenated hydrocarbons are commonly used. nih.govlsu.edu For SO₃, the complexing agent (e.g., pyridine) can also serve as the solvent. nih.gov

Catalysts: For less reactive sulfating agents like sulfamic acid, catalysts are often necessary to achieve reasonable reaction rates and yields. nih.gov Amides like urea have been shown to be effective catalysts for the sulfamic acid sulfation of alcohols. google.com

Molar Ratio of Reactants: The stoichiometry between the unsaturated decenol and the sulfating agent must be carefully controlled. dicp.ac.cn Using a slight excess of the alcohol can help ensure complete consumption of the more expensive sulfating agent, while an excess of the sulfating agent might increase the risk of side reactions.

Reaction Time and Reactor Design: Minimizing the reaction time can prevent the degradation of the desired product. google.com The use of continuous flow reactors, such as thin-film or microreactors, offers significant advantages. google.comdicp.ac.cn These systems provide superior heat and mass transfer, allowing for precise control over the short residence times and rapid temperature changes needed for these highly exothermic and fast reactions. google.comdicp.ac.cn This enhanced control improves both the yield and selectivity of the desired product.

Table 2: Optimization of Reaction Conditions for Sulfation

| Parameter | Objective and Considerations | Typical Conditions/Examples |

|---|---|---|

| Temperature | Control exothermicity, prevent degradation and side reactions. google.comfiveable.me | Low temperatures (0-50°C) for reactive agents like SO₃ and ClSO₃H. epo.org Higher temperatures (100-150°C) may be needed for sulfamic acid. google.com |

| Solvent | Solubilize reactants, moderate reactivity. | Pyridine, dimethylformamide (DMF), dioxane, halogenated solvents (e.g., ethylene (B1197577) chloride). nih.govveolianorthamerica.commdpi.com |

| Catalyst | Increase reaction rate, especially for mild reagents. fiveable.me | Urea, pyridine, and thiourea (B124793) are used with sulfamic acid. nih.govgoogle.com |

| Reactant Molar Ratio | Maximize conversion and yield while minimizing waste and side reactions. dicp.ac.cn | Near-stoichiometric amounts are often preferred to simplify purification. veolianorthamerica.com Ratios are optimized based on the specific reaction. dicp.ac.cn |

| Reaction Time / Reactor | Minimize product degradation and maximize throughput. google.com | Residence times can be from seconds to minutes in continuous flow/microreactors. google.comgoogle.comdicp.ac.cn Batch reactions can take longer. |

Enzymatic Synthesis and Biosynthetic Investigations

Biocatalytic methods offer a promising alternative to chemical synthesis, characterized by high selectivity under mild reaction conditions. nih.gov

Identification and Characterization of Putative Sulfotransferase Enzymes Involved in its Biosynthesis

The enzymatic synthesis of sulfate esters is catalyzed by a class of enzymes known as sulfotransferases (SULTs). wikipedia.orgnih.gov These enzymes facilitate the transfer of a sulfo group from an activated donor, most commonly 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group on an acceptor molecule. xcode.life

While no specific sulfotransferase has been definitively identified for the biosynthesis of this compound, research has uncovered enzymes capable of sulfating a wide range of substrates, including aliphatic alcohols. nih.govnih.gov The most likely candidates would belong to the arylsulfate sulfotransferase (ASST) family, which, despite their name, have been shown to accept a structurally diverse spectrum of alcohols. nih.govnih.gov

The characterization of a putative sulfotransferase would involve:

Identification: Mining genomic databases for sequences with homology to known alcohol-sulfating SULTs. nih.gov

Expression and Purification: Overexpressing the candidate gene in a host system like E. coli and purifying the resulting enzyme. nih.gov

Functional Assay: Testing the purified enzyme's ability to sulfate (3E)-dec-3-en-1-ol using a universal sulfate donor like PAPS or a convenient screening donor like p-nitrophenyl sulfate (pNPS). nih.gov

Biochemical Characterization: Determining the enzyme's optimal pH and temperature, kinetic parameters (Kₘ, Vₘₐₓ), and stability. nih.gov

Biocatalytic Approaches for Chemo- and Regioselective Sulfation

The use of sulfotransferases in biocatalysis presents a powerful strategy for the chemo- and regioselective sulfation of complex molecules. nih.gov For a substrate like (3E)-dec-3-en-1-ol, an enzymatic approach could elegantly overcome the challenges faced in chemical synthesis.

A key advantage of enzymes is their high chemo-selectivity . A sulfotransferase could selectively catalyze sulfation at the primary alcohol group without interacting with the carbon-carbon double bond, thus avoiding the formation of unwanted byproducts. nih.gov This eliminates the need for the complex protection-deprotection strategies that might be required in a purely chemical route.

Furthermore, enzymes exhibit high regioselectivity . If a substrate contained multiple hydroxyl groups, a specific SULT could be chosen to sulfate only one desired position. nih.gov Studies on arylsulfate sulfotransferases have demonstrated their ability to catalyze the sulfation of various linear and cyclic aliphatic alcohols, showcasing their potential for broader synthetic applications. nih.govnih.gov The development of these biocatalytic systems involves screening newly identified enzymes against a library of substrates to map their activity and selectivity, paving the way for their use in the targeted synthesis of sulfated compounds like this compound. nih.gov

Preparation of Related Analogues and Derivatives

The preparation of analogues of this compound is a key strategy to investigate how structural modifications influence its physicochemical and biological properties. This typically involves the synthesis of a series of related compounds where specific features of the molecule are systematically varied.

Modifications of the Alkyl Chain Length and Degree of Unsaturation

Systematic modifications to the ten-carbon chain of this compound allow for a detailed examination of the impact of hydrophobicity and steric factors. Researchers synthesize homologous series of unsaturated alcohol sulfates by varying the number of carbon atoms in the alkyl chain. For instance, analogues with shorter (e.g., C8, C9) and longer (e.g., C11, C12) chains are prepared to assess the effect of chain length.

The degree of unsaturation is another critical parameter that is systematically altered. This includes the synthesis of analogues with multiple double bonds (dienes or polyenes) or the introduction of triple bonds (alkynes) in place of the single double bond. The position and stereochemistry (E/Z) of these unsaturated bonds are also varied to create a diverse set of molecules for structure-activity relationship studies. The synthesis of these analogues typically starts from the corresponding unsaturated alcohols, which are then sulfated. The preparation of long-chain alkenyl bromides from methanesulfonates, which can be converted to alcohols, has been reported to proceed without isomerization of the double bonds, a crucial aspect for maintaining stereochemical integrity during synthesis.

The general approach for the synthesis of these analogues involves the sulfation of the parent alcohol. Common sulfating agents include sulfur trioxide complexes (e.g., sulfur trioxide-pyridine, sulfur trioxide-dimethylformamide), chlorosulfonic acid, or concentrated sulfuric acid. The choice of sulfating agent and reaction conditions is critical to avoid side reactions, such as the formation of dialkyl sulfates or addition reactions at the double bond. For instance, the reaction of olefins with sulfuric acid is a known method to produce secondary alkyl sulfates, highlighting the importance of carefully selecting conditions to achieve the desired primary sulfate.

Synthesis of Sulfated Alkanes and Other Alkene Sulfates for Structure-Activity Relationship Studies

Furthermore, a range of other alkene sulfates are prepared to investigate the influence of the double bond's position and the substitution pattern on the alkyl chain. This includes the synthesis of isomers with the double bond at different locations (e.g., dec-2-enyl, dec-4-enyl sulfates) and with varying branching on the alkyl chain.

The table below presents a representative, though not exhaustive, list of sulfated alkanes and alkene sulfates that could be synthesized for structure-activity relationship studies, along with their key structural features.

| Compound Name | Alkyl Chain Length | Position of Unsaturation | Stereochemistry |

| Octyl hydrogen sulfate | 8 | Saturated | N/A |

| Decyl hydrogen sulfate | 10 | Saturated | N/A |

| Dodecyl hydrogen sulfate | 12 | Saturated | N/A |

| (3E)-Oct-3-en-1-yl hydrogen sulfate | 8 | C3-C4 | E |

| (3Z)-Dec-3-en-1-yl hydrogen sulfate | 10 | C3-C4 | Z |

| (4E)-Dec-4-en-1-yl hydrogen sulfate | 10 | C4-C5 | E |

| Dec-9-en-1-yl hydrogen sulfate | 10 | C9-C10 | N/A |

The synthesis of these compounds generally follows the sulfation procedures mentioned previously, starting from the corresponding commercially available or synthetically prepared alcohols. The purification of the final products, often achieved through crystallization or chromatography, is crucial to obtain materials of high purity for reliable structure-activity analysis. Studies on the oxidation kinetics of alkyl sulfates have shown that the rate constants increase with the number of carbon atoms, indicating a direct relationship between chain length and reactivity. acs.org

Functionalization of the Decenyl Moiety for Novel Applications

The decenyl moiety of this compound offers reactive sites—the carbon-carbon double bond and the allylic positions—that can be chemically modified to introduce new functional groups. This functionalization can lead to novel derivatives with tailored properties for various applications.

One common strategy is the epoxidation of the double bond to form an oxirane ring. This epoxide can then be opened by a variety of nucleophiles to introduce functionalities such as diols, amino alcohols, or ether linkages. Another approach involves the dihydroxylation of the double bond to yield the corresponding diol, which can be further derivatized.

The allylic positions (C2 and C5) are also amenable to functionalization. Radical-mediated reactions or transition-metal-catalyzed processes can be employed to introduce substituents at these positions. For example, allylic oxidation can introduce a hydroxyl or carbonyl group, providing a handle for further chemical transformations.

The table below illustrates potential functionalization reactions that can be performed on the decenyl moiety of a precursor alcohol, (3E)-dec-3-en-1-ol, before sulfation to generate novel derivatives.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Application of Derivative |

| Epoxidation | m-CPBA, CH₂Cl₂ | Oxirane | Intermediate for further functionalization |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol | Increased hydrophilicity, potential for polymerization |

| Allylic Oxidation | SeO₂, t-BuOOH | Allylic alcohol | Intermediate for further derivatization |

| Heck Coupling | Aryl halide, Pd catalyst, base | Aryl group | Modification of electronic and steric properties |

| Radical Addition | Thiol, radical initiator | Thioether | Introduction of sulfur-containing moieties |

The development of catalytic methods for the direct and selective functionalization of alcohols and alkenes is an active area of research and provides a powerful toolbox for creating a wide array of derivatives from this compound. nih.gov These functionalized analogues can then be explored for their unique properties in fields ranging from materials science to medicinal chemistry.

Biological and Ecological Functions

Role in Interspecific Chemical Ecology

Anti-Fouling Properties in Marine Ecosystems

It is recommended to verify the compound name or to seek information on a different, more widely studied chemical entity.

Exploration of Enzyme Interactions and Metabolic Relevance

The structure of (3E)-dec-3-en-1-yl hydrogen sulfate (B86663), a ten-carbon unsaturated alkyl sulfate, suggests potential interactions with various enzymes, particularly those involved in lipid signaling and metabolism.

While direct studies on the interaction between (3E)-dec-3-en-1-yl hydrogen sulfate and metalloproteinases are not available, research on other sulfated lipids indicates that this class of molecules can modulate the activity of these enzymes. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases.

Certain sulfated lipids have been identified as inhibitors or modulators of MMPs. For instance, cholesterol sulfate has been shown to modulate the activity of MMP-7. nih.gov Furthermore, screening of synthetic sulfated mimetics of glycosaminoglycans has led to the discovery of small molecule inhibitors of MMP-8. nih.gov Specifically, sulfated benzofurans and sulfated quinazolinones were identified as promising inhibitors. nih.gov These findings suggest that the sulfate group is a key feature for interaction with MMPs. It is plausible that this compound, by virtue of its sulfate moiety, could also exhibit inhibitory or modulatory effects on specific MMPs. Further research would be needed to confirm such activity and to determine its specificity and mechanism of action.

| Sulfated Compound | Target Metalloproteinase | Observed Effect | Reference |

|---|---|---|---|

| Cholesterol Sulfate | MMP-7 | Modulates substrate preference and pericellular proteolytic action. | nih.gov |

| Sulfated Benzofurans | MMP-8 | Inhibition of enzymatic activity. | nih.gov |

| Sulfated Quinazolinones | MMP-8 | Selective inhibition of enzymatic activity. | nih.gov |

The sulfate group of this compound makes it a potential substrate for sulfatases, enzymes that catalyze the hydrolysis of sulfate esters. This desulfation process is a critical step in regulating the biological activity of many sulfated molecules, including steroids and other lipids. bioscientifica.comnih.govbioscientifica.combirmingham.ac.uk

Endogenous sulfatases are a diverse group of enzymes with varying substrate specificities. nih.govnih.gov They are broadly classified based on their primary substrate preference, with some acting on aryl sulfates and others on alkyl sulfates. nih.gov Given that this compound is an alkyl sulfate, it would likely be metabolized by an alkylsulfatase. The hydrolysis of the sulfate ester would yield dec-3-en-1-ol and an inorganic sulfate ion. This metabolic step would likely alter the biological activity of the parent compound, as the removal of the highly polar sulfate group would significantly change its physicochemical properties.

The regulation of sulfation and desulfation is a key mechanism for controlling hormone and lipid signaling pathways. bioscientifica.comnih.govbioscientifica.combirmingham.ac.uk The balance between the activities of sulfotransferases (which add sulfate groups) and sulfatases determines the local concentration of active, unsulfated molecules. The potential desulfation of this compound by endogenous sulfatases suggests that its biological effects could be spatially and temporally regulated within specific tissues or cellular compartments.

A variety of bioactive sulfated lipids have been isolated from natural sources, particularly from marine organisms. These compounds exhibit a wide range of biological activities. For example, sulfated polysaccharides from the green alga Ulva pertusa have demonstrated antihyperlipidemic effects. nih.gov

While this compound is a relatively simple molecule compared to many complex sulfated lipids found in nature, its structure shares key features that are often associated with bioactivity. The presence of both a lipid tail and a sulfate headgroup gives the molecule amphipathic properties, allowing it to interact with both lipid membranes and aqueous environments. This characteristic is common among bioactive lipids that modulate cellular signaling pathways. nih.gov

The biological activities of other, more complex, sulfated lipids can provide clues to the potential functions of this compound. For instance, the study of various bioactive lipids, including their extraction and analysis, is an active area of research for their potential applications in functional foods and medicine. nih.govresearchgate.netmdpi.com Further investigation into the biological effects of this compound is warranted to determine if it shares any of the activities observed for other naturally occurring sulfated lipids.

| Compound Class | Source | Reported Biological Activity | Reference |

|---|---|---|---|

| Sulfated Polysaccharides (Ulvan) | Green Algae (Ulva pertusa) | Antihyperlipidemic | nih.gov |

| Cholesterol Sulfate | Animal Tissues | Modulation of MMP-7 activity, involvement in skin barrier function | nih.gov |

Environmental Research and Biotransformation

Biodegradation Pathways and Kinetics

The biodegradability of alkyl sulfates is a critical factor in their environmental risk assessment. heraproject.com Generally, these compounds are readily biodegradable, a characteristic that mitigates their environmental impact. cleaninginstitute.orgepa.gov

Primary Biodegradation Mechanisms in Aquatic Environments

In aquatic environments, the primary biodegradation of linear alkyl sulfates is initiated by sulfatase enzymes. cleaninginstitute.org These enzymes catalyze the hydrolysis of the sulfate (B86663) ester bond, which results in the formation of an inorganic sulfate and the corresponding alcohol. cleaninginstitute.org Following this initial step, the alcohol undergoes oxidation to an aldehyde and then to a carboxylic acid. This carboxylic acid is subsequently broken down through the β-oxidation pathway. cleaninginstitute.org For unsaturated alkyl sulfates like (3E)-dec-3-en-1-yl hydrogen sulfate, it is plausible that radical addition mechanisms involving species like the sulfate radical (SO4•–) could also play a role in their transformation, particularly with the unsaturated bond. acs.org

Factors Influencing Biodegradation Rates (e.g., Chain Length, Degree of Branching)

Several factors influence the rate at which alkyl sulfates biodegrade. These include the length of the alkyl chain and the degree of branching in the molecule.

Chain Length: The length of the carbon chain has a significant impact on the biodegradation rate. Generally, longer alkyl chains are biodegraded more readily than shorter ones. acs.orgcore.ac.uk For instance, studies on linear alkylbenzene sulfonates (LAS), another class of anionic surfactants, have shown preferential biodegradation of longer chain homologues (C12 and C13). core.ac.uk This preference is attributed to the increased hydrophobicity of the molecule, which enhances its interaction with microbial cells. oup.com

Degree of Branching: The structure of the alkyl chain, specifically the presence and location of branches, also affects biodegradability. While historically it was assumed that any branching would lead to poor degradation, recent studies have shown that alkyl sulfates with some branching can be as rapidly and completely biodegraded as their linear counterparts. nih.gov However, highly branched structures tend to biodegrade at a slower rate compared to linear or slightly branched ones. cleaninginstitute.org The position of the functional group can also play a role, as seen in LAS where isomers with the sulfophenyl group in the middle of the alkyl chain degrade more slowly. core.ac.uk

The table below summarizes the influence of these factors on biodegradation.

| Factor | Influence on Biodegradation Rate | Reference |

| Alkyl Chain Length | Longer chains generally biodegrade faster. | acs.orgcore.ac.uk |

| Degree of Branching | Highly branched structures biodegrade slower than linear or slightly branched ones. | cleaninginstitute.orgnih.gov |

Characterization of Microbial Communities and Enzymes Involved in Alkyl Sulfate Degradation

A diverse range of microorganisms is capable of degrading alkyl sulfates. Bacteria from the genus Pseudomonas are frequently implicated in the breakdown of these surfactants. nih.gov For instance, Pseudomonas sp. strain C12B is well-known for its ability to biodegrade linear primary alkyl sulfates like sodium dodecyl sulfate (SDS). nih.gov

The initial step of biodegradation is mediated by enzymes called alkylsulfatases. cleaninginstitute.orgnih.gov These enzymes exhibit specificity for their substrates. For example, the alkylsulfatases P1 and P2 from Pseudomonas sp. strain C12B are specific for linear primary alkyl sulfates and are not active on branched alkyl sulfates. nih.gov Conversely, bacteria that can degrade branched alkyl sulfates produce novel alkylsulfatases with specificity for these branched structures. nih.govnih.gov For example, Pseudomonas sp. strain AE-A produces an enzyme (AP2) active on the branched surfactant 2-butyloctyl sulfate but not on SDS. nih.govnih.gov The degradation process often requires a consortium of different microbial species, as individual organisms may have limited metabolic capabilities. core.ac.uknih.gov

The table below lists some of the key enzymes and microbial genera involved in alkyl sulfate degradation.

| Microbial Genus | Enzyme(s) | Substrate Specificity | Reference |

| Pseudomonas | Alkylsulfatases (e.g., P1, P2, AP2) | Linear and branched primary alkyl sulfates | nih.govnih.gov |

| Comamonas | Secondary alkylsulfatases | Secondary alkyl sulfates | nih.gov |

Environmental Distribution and Fate Modeling

Understanding the distribution and ultimate fate of this compound in the environment is crucial for assessing its potential impact. This involves examining its occurrence in various environmental compartments and its tendency to adsorb to solids.

Occurrence and Levels in Wastewater Effluents and Natural Waters

Sorption Behavior to Sediments and Implications for Environmental Compartmentalization

The sorption of alkyl sulfates to sediments is a key process that influences their environmental distribution and bioavailability. researchgate.net The extent of sorption is influenced by the properties of the surfactant and the sediment.

Effect of Chain Length: The sorption of alkyl sulfates to soil and sediment increases with the length of the alkyl chain. oup.com This is due to the increased hydrophobicity of longer-chain molecules, leading to stronger interactions with the organic carbon fraction of the sediment. oup.comacs.org Desorption, conversely, decreases as the hydrocarbon chain length increases, indicating a more irreversible binding for longer-chain homologues. oup.com

Effect of Environmental Factors: Other factors such as pH and salinity can also affect sorption. At higher pH levels, the sorption of anionic surfactants like alkyl sulfates to sediments tends to be lower. researchgate.net Conversely, increased salinity can enhance sorption. researchgate.net

The table below illustrates the sorption behavior of alkyl sulfates.

| Compound | Sorbed Mass Percentage in Agricultural Soil | Desorption Percentage | Reference |

| AS-C12 | 35.1% | 56.8% | oup.com |

| AS-C14 | 67.2% | 13.8% | oup.com |

| AS-C16 | 100% | 1.0% | oup.com |

| AS-C18 | 100% | 0.1% | oup.com |

This strong sorption to sediments can lead to the accumulation of these compounds in the benthic environment, which has implications for sediment-dwelling organisms. researchgate.net Environmental fate modeling, which incorporates processes like biodegradation and sorption, is used to predict the estimated environmental concentrations of these substances for risk assessment purposes. confex.com

Predictive Models for Environmental Persistence and Transformation

Predictive models are essential tools for estimating the environmental persistence and transformation of chemical compounds where extensive empirical data may be limited. For alkyl sulfates like this compound, these models often rely on structure-activity relationships and data from related compounds.

The environmental fate of alkyl sulfates is influenced by several factors, including their chemical structure, the presence of co-contaminants, ionic concentration, and pH. itrcweb.org Research on the oxidation kinetics of alkyl sulfates provides valuable data for these models. For instance, the second-order rate constants for the reaction of various organosulfur compounds with sulfate radicals (SO₄•⁻) have been determined to be in the range of 10³ to 10⁸ L mol⁻¹ s⁻¹. These reactions show a positive temperature dependency. acs.org

Hydrogen abstraction is considered a dominant pathway in the oxidation of alkyl sulfates. acs.org The reactivity of these compounds is generally lower compared to other organic compounds with the same carbon number, such as alcohols. This is attributed to the strong electron-withdrawing nature of the sulfur functional groups (-OSO₃⁻). acs.org

The length of the carbon chain also plays a significant role in the reactivity of alkyl sulfates. Generally, the rate constants increase with an increasing number of carbon atoms. acs.org For example, at 298 K, the rate constant for methyl sulfate (CH₃SO₄⁻) is (2.4 ± 0.1) × 10⁵ L mol⁻¹ s⁻¹, while ethyl sulfate (C₂H₅SO₄⁻) has a higher rate constant of (4.6 ± 1.0) × 10⁵ L mol⁻¹ s⁻¹. Longer chain alkyl sulfates exhibit significantly higher rate constants, in the order of 10⁸ L mol⁻¹ s⁻¹. acs.org

Table 1: Second-Order Rate Constants for Reactions of Organosulfur Compounds with SO₄•⁻

| Compound | Carbon Chain Length | Rate Constant at 298 K (L mol⁻¹ s⁻¹) |

|---|---|---|

| Methyl sulfate (MS) | C₁ | (2.4 ± 0.1) × 10⁵ |

| Ethyl sulfate (ES) | C₂ | (4.6 ± 1.0) × 10⁵ |

| Longer chain alkyl sulfates | >C₂ | ~10⁸ |

Data sourced from ACS Earth and Space Chemistry acs.org

Role of Alkyl Sulfates in Environmental Cycling

Alkyl sulfates are classified as high production volume (HPV) 'down-the-drain' chemicals, widely used in detergents and personal care products. nih.gov Their widespread use leads to their release into the environment, primarily through wastewater. nih.gov

Once in the environment, alkyl sulfates have a strong affinity for sorption to sediments. nih.gov Studies have detected the presence of alkyl sulfates and related compounds in river sediments at levels ranging from nanograms to micrograms per liter. nih.gov For example, combined levels of alkyl sulfates and alkyl ethoxysulfates in some river sediments have been measured at 0.025 to 0.117 µg g⁻¹ on a dry weight basis. nih.gov

The biodegradation of alkyl sulfates is a key process in their removal from the environment. Primary biodegradation of C12 alkyl sulfate has been shown to be complete within one to three days, depending on the temperature. who.int This rapid biodegradation suggests that these compounds are not expected to be of significant environmental concern in terms of persistence. who.int

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3E)-dec-3-en-2-one |

| Alkyl sulfates |

| Alkyl ethoxysulfates |

| Methyl sulfate |

Analytical Chemistry for Research and Environmental Monitoring

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating (3E)-dec-3-en-1-yl hydrogen sulfate (B86663) from intricate sample mixtures, enabling precise quantification and further structural analysis. The choice between liquid and gas chromatography hinges on the physicochemical properties of the analyte, such as its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and polar compounds like (3E)-dec-3-en-1-yl hydrogen sulfate. Its high resolving power is essential for separating the target analyte from other compounds in a sample, which is critical for accurate purity assessment of standards and quantification in environmental samples.

For compounds of this nature, reverse-phase HPLC is commonly employed. A C18 stationary phase is typically effective, where a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used. Gradient elution, where the solvent composition is changed over the course of the analysis, allows for the efficient separation of compounds with varying polarities. Due to the lack of a strong chromophore in this compound, detection via a standard UV-Vis detector can be challenging and may offer insufficient sensitivity, especially for trace environmental concentrations. hilarispublisher.com Therefore, coupling HPLC with a more sensitive detector, such as a mass spectrometer (LC-MS), is the preferred approach for reliable quantification. hilarispublisher.comnih.gov

Table 1: Illustrative HPLC Parameters for Algal Toxin Analysis

| Parameter | Specification | Purpose |

| Column | Reverse-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on polarity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Facilitates separation and ionization for MS detection. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimal for separation efficiency and MS interface. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity. |

| Injection Volume | 5 - 20 µL | Standard volume for analytical scale HPLC. |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its high polarity and low volatility. GC-MS requires analytes to be thermally stable and volatile enough to be vaporized in the injector port. sigmaaldrich.com Therefore, two main strategies can be employed for its indirect analysis using GC-MS: derivatization or analysis of degradation products.

Derivatization: This process chemically modifies the analyte to increase its volatility. For the sulfate and hydroxyl groups in the molecule, a silylation reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) could be used to replace the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com This would create a less polar, more volatile derivative suitable for GC-MS analysis.

Analysis of Degradation Products: Thermal or chemical degradation of this compound could yield more volatile compounds. For instance, cleavage of the sulfate group might produce (3E)-dec-3-en-1-ol. This alcohol, along with other potential volatile organic compounds, could then be analyzed by techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. nih.gov This approach is useful for identifying potential volatile signatures associated with the presence of the parent compound.

Spectrometric Identification and Quantification Methods

Spectrometry, particularly mass spectrometry, is indispensable for the structural confirmation and sensitive quantification of this compound.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing algal toxins like this compound. hilarispublisher.comeurofinsus.com This technique offers unparalleled sensitivity and selectivity, making it ideal for detecting trace amounts in complex matrices. lcms.cz

Electrospray ionization (ESI) in negative ion mode is typically the most effective ionization technique for this compound, as the sulfate group readily forms a negatively charged ion [M-H]⁻. For structural confirmation, tandem mass spectrometry (MS/MS) is used. The precursor ion is isolated and fragmented through collision-induced dissociation (CID), producing a characteristic pattern of product ions that serves as a structural fingerprint. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. lcms.cz

Table 2: Typical Mass Spectrometry Parameters for Toxin Analysis

| Parameter | Specification | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes polar molecules with acidic groups. |

| Scan Mode | Selected Reaction Monitoring (SRM) | Highly sensitive and selective quantification by monitoring specific precursor-to-product ion transitions. nih.gov |

| Analyzer | Triple Quadrupole or Orbitrap | Triple quadrupole for routine SRM; Orbitrap for high-resolution confirmation. lcms.cz |

| Collision Gas | Argon | Used to induce fragmentation in the collision cell for MS/MS. |

| Detection Limit | ng/L to µg/L range | Achievable with modern instrumentation and sample pre-concentration. hilarispublisher.com |

Developing robust and standardized protocols is key to enabling routine and reliable monitoring of this compound by different laboratories. While advanced methods like LC-MS/MS provide the highest quality data, simpler spectroscopic methods can be explored for screening purposes.

UV-Vis spectrophotometry, for example, is generally not suitable for this compound due to the absence of a significant chromophore. researchgate.net However, derivatization reactions that introduce a colored or fluorescent tag could potentially enable spectrophotometric detection. The development of such a protocol would require extensive validation to ensure reliability and address potential interferences from the sample matrix. Any robust protocol, whether based on MS or other spectroscopic techniques, must undergo rigorous validation, including assessment of linearity, accuracy, precision, and the establishment of detection and quantification limits. researchgate.net

Method Development for Environmental Trace Analysis

The concentration of this compound in environmental water bodies can be extremely low, often in the parts-per-billion (µg/L) to parts-per-trillion (ng/L) range. hilarispublisher.com Detecting such trace amounts requires a dedicated method development strategy focused on sample pre-concentration.

Solid-Phase Extraction (SPE) is the most common technique used to concentrate analytes from large volumes of water. For a polar compound like this compound, a polymeric reverse-phase or a mixed-mode sorbent could be effective. The process involves passing a large volume of water through an SPE cartridge, where the analyte is retained. It is then eluted with a small volume of an organic solvent, effectively concentrating the analyte by a factor of 100 or more. More advanced techniques include online pre-concentration, where the concentration step is integrated directly with the LC-MS system, automating the process and improving reproducibility. lcms.cz The development of these trace analysis methods is critical for early warning systems for harmful algal blooms and for conducting environmental risk assessments. usgs.gov

Strategies for Trace Analysis in Complex Environmental Matrices (e.g., Water, Sediment)

The analysis of this compound at trace levels in environmental matrices presents a significant analytical challenge. As an organosulfate, it is expected to be a polar and potentially non-volatile compound, making it amenable to liquid chromatography-based techniques. The general workflow for its analysis involves sample collection, extraction and cleanup, followed by instrumental analysis.

Sample Preparation:

The initial step in the analysis of this compound from environmental samples is efficient extraction from the matrix.

Water Samples: For aqueous matrices such as surface water, groundwater, and wastewater, solid-phase extraction (SPE) is the most common and effective technique for the pre-concentration and purification of anionic surfactants and other organosulfates. core.ac.uknih.gov The choice of sorbent is critical; reversed-phase materials such as C18 or polymeric sorbents are often employed. The pH of the water sample may need to be adjusted to ensure the compound is in a suitable form for retention on the SPE cartridge. Elution is typically carried out with a small volume of an organic solvent like methanol or acetonitrile.

Sediment and Soil Samples: The extraction of this compound from solid matrices like sediment and soil is more complex. Techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) are commonly used with solvents like methanol or a mixture of methanol and dichloromethane (B109758) to isolate the target analyte from the solid phase. core.ac.uk Following extraction, a cleanup step, often involving SPE, is necessary to remove interfering co-extractives before instrumental analysis.

Instrumental Analysis:

Liquid chromatography coupled with mass spectrometry (LC-MS) is the technique of choice for the determination of polar, non-volatile organic compounds like organosulfates. d-nb.infonih.govacs.org

Liquid Chromatography: Both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of organosulfates. nih.gov While RPLC is widely used, HILIC has shown significant advantages for retaining and separating highly polar and ionic compounds, which can be beneficial for reducing matrix effects from co-eluting inorganic salts present in environmental samples. nih.gov

Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is highly sensitive for the detection of organosulfates, as they readily form [M-H]⁻ ions. d-nb.info Tandem mass spectrometry (MS/MS) is essential for selective and confirmatory analysis, utilizing multiple reaction monitoring (MRM) to enhance sensitivity and reduce background noise. nih.gov High-resolution mass spectrometry (HRMS) can also be used for accurate mass measurements, aiding in the identification of the compound in complex samples. tandfonline.com

The table below summarizes potential analytical strategies for the trace analysis of this compound.

| Analytical Step | Technique | Description | Typical Performance for Similar Compounds |

| Extraction (Water) | Solid-Phase Extraction (SPE) | Pre-concentration and cleanup of aqueous samples using C18 or polymeric sorbents. | Recoveries: 80-110% |

| Extraction (Sediment) | Pressurized Liquid Extraction (PLE) / Ultrasonic-Assisted Extraction (UAE) | Extraction from solid matrices using organic solvents. | Recoveries: 70-100% |

| Separation | High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) | Chromatographic separation using either Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is often preferred for highly polar analytes. | - |

| Detection | Tandem Mass Spectrometry (MS/MS) | Selective and sensitive detection using electrospray ionization in negative mode (ESI-). | Limits of Detection (LOD): ng/L to low µg/L range in water; ng/g to µg/g range in sediment. |

Development and Validation of Analytical Standards and Reference Materials

The availability of high-purity analytical standards and certified reference materials (CRMs) is a prerequisite for the accurate quantification and quality control of analytical data for this compound.

Synthesis and Characterization of Analytical Standards:

Currently, there is no readily available commercial source for an analytical standard of this compound. Therefore, its synthesis in a laboratory setting would be the first crucial step. A potential synthetic route would involve the sulfation of (3E)-dec-3-en-1-ol. The purity of the synthesized standard would need to be rigorously assessed using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Chromatography (HPLC, GC): To determine the purity of the standard.

Method Validation:

Once an analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose. researchgate.netaafs.org The validation process for an analytical method for this compound would involve the assessment of several key parameters, as outlined in international guidelines such as those from the International Council for Harmonisation (ICH). cormica.com

The table below details the essential parameters for the validation of an analytical method for this compound.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99 |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. |

| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15-20% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in method parameters (e.g., pH, mobile phase composition). |

Reference Materials:

The development of certified reference materials (CRMs), such as spiked matrices (e.g., certified clean water or sediment with a known concentration of the analyte), would be invaluable for ensuring the quality and comparability of data generated by different laboratories. The preparation of these materials would involve demonstrating the homogeneity and stability of the analyte in the matrix over time. acs.org

Future Directions and Emerging Research Opportunities

Comprehensive Structure-Activity Relationship Studies for Optimized Bioactivity

The biological activity of sulfated compounds is intricately linked to their molecular structure. For (3E)-dec-3-en-1-yl hydrogen sulfate (B86663), a systematic investigation into its structure-activity relationships (SAR) is a critical next step. This involves synthesizing a library of analogues with variations in key structural features to identify the moieties responsible for its biological effects.

Key parameters to investigate in SAR studies would include:

Chain Length: The length of the alkyl chain can significantly influence bioactivity. Analogues with varying carbon chain lengths (e.g., C8, C12, C16) should be synthesized to determine the optimal length for desired effects.

Position and Geometry of the Double Bond: The location and stereochemistry (E/Z) of the double bond are likely to be crucial. Moving the double bond along the carbon chain and synthesizing the (3Z) isomer would provide valuable insights.

Sulfation Pattern: While the primary alcohol is sulfated in the parent compound, exploring the effects of sulfation at other positions, or even the introduction of additional sulfate groups, could lead to enhanced activity. nih.gov

The synthesized analogues would then be screened in a panel of bioassays to assess activities such as antimicrobial, anti-inflammatory, and cytotoxic effects. This would allow for the development of a comprehensive SAR model, guiding the design of more potent and selective derivatives.

Table 1: Illustrative Structure-Activity Relationship Study for (3E)-dec-3-en-1-yl hydrogen sulfate Analogues

| Compound | Chain Length | Double Bond Position | Bioactivity (e.g., IC50 in µM) |

| (3E)-oct-3-en-1-yl hydrogen sulfate | C8 | 3 | Data to be determined |

| This compound | C10 | 3 | Data to be determined |

| (3E)-dodec-3-en-1-yl hydrogen sulfate | C12 | 3 | Data to be determined |

| (5E)-dec-5-en-1-yl hydrogen sulfate | C10 | 5 | Data to be determined |

| (3Z)-dec-3-en-1-yl hydrogen sulfate | C10 | 3 (Z-isomer) | Data to be determined |

Sustainable Synthesis Routes and Application of Green Chemistry Principles in Production

The traditional methods for sulfating alcohols often involve harsh reagents like sulfur trioxide or chlorosulfonic acid, which raise environmental and safety concerns. researchgate.netrscspecialitychemicals.org.uk Future research must focus on developing sustainable and green synthetic routes for the production of this compound.

Key areas of exploration for green synthesis include:

Enzymatic Sulfation: The use of sulfotransferase enzymes could offer a highly selective and environmentally benign method for sulfation, operating under mild conditions.

Catalytic Systems: Investigating novel catalysts, such as metal-organic frameworks or functionalized nanoparticles, could lead to more efficient and recyclable sulfation processes. acs.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like ionic liquids or supercritical fluids would significantly improve the environmental profile of the synthesis.

Table 2: Comparison of Conventional vs. Green Synthesis Routes for Alkyl Hydrogen Sulfates

| Parameter | Conventional Sulfation (e.g., SO3-Pyridine) | Green Synthesis (e.g., Enzymatic) |

| Reagents | Sulfur trioxide, pyridine, chlorinated solvents | Sulfotransferase, ATP, renewable co-factors |

| Reaction Conditions | Often requires anhydrous conditions, inert atmosphere | Aqueous medium, physiological pH and temperature |

| Byproducts | Pyridinium salts, acidic waste | ADP, inorganic phosphate |

| Environmental Impact | High, due to hazardous reagents and waste | Low, biodegradable reagents and minimal waste |

| Selectivity | Can be low, leading to side products | High, due to enzyme specificity |

Untargeted Metabolomics for Discovery of Novel Related Sulfated Compounds

The discovery of this compound likely hints at a broader family of related sulfated compounds within the source organism. Untargeted metabolomics, particularly lipidomics, is a powerful tool for the comprehensive analysis of small molecules in a biological sample. mdpi.comnih.gov

Applying untargeted metabolomics to the source organism of this compound could lead to the identification of:

Novel Analogues: Compounds with different chain lengths, degrees of unsaturation, and sulfation patterns.

Biosynthetic Precursors and Degradation Products: Providing clues about the metabolic pathways involved in its production and turnover.

Other Classes of Sulfated Molecules: Revealing the full spectrum of sulfated compounds produced by the organism. nih.gov

The use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is central to these studies, allowing for the detection and tentative identification of a wide array of metabolites. nih.govresearchgate.net

Elucidating Endogenous Production and Precise Metabolic Pathways in Source Organisms

A fundamental understanding of how and why this compound is produced in its native organism is essential. This involves a deep dive into its biosynthetic and metabolic pathways.

Key research questions to address include:

Precursor Molecules: What are the primary building blocks for the decenol backbone?

Enzymatic Machinery: Which enzymes are responsible for chain elongation, desaturation, and ultimately, sulfation? This will likely involve fatty acid synthases, desaturases, and sulfotransferases. nih.govnih.gov

Regulation of Production: What environmental or physiological cues trigger the production of this compound?

Biological Role: What is the endogenous function of this compound for the source organism? Is it involved in chemical defense, signaling, or structural integrity?

Techniques such as stable isotope labeling, transcriptomics, and proteomics can be employed to trace the metabolic flow and identify the key enzymes and genes involved in its biosynthesis.

Development of Biotechnological Applications Based on its Unique Biological Activities

The surfactant-like structure of this compound, with its hydrophobic alkyl chain and hydrophilic sulfate headgroup, suggests a range of potential biotechnological applications. venus-goa.usresearchgate.net The presence of unsaturation and a specific chain length may confer unique properties.

Potential applications to be explored include:

Antimicrobial Agents: Many sulfated natural products exhibit antimicrobial activity. mdpi.com this compound should be tested against a panel of pathogenic bacteria and fungi. Its mechanism of action, such as membrane disruption, could be a key area of investigation.

Biofilm Inhibitors: The ability of surfactants to alter surface properties makes them interesting candidates for preventing biofilm formation on medical devices and industrial surfaces. biointerfaceresearch.com

Drug Delivery Systems: As an amphiphilic molecule, it could potentially be used in the formulation of nanoparticles or micelles for the targeted delivery of hydrophobic drugs. ijcmas.com

Cosmeceuticals: Sulfated fatty alcohols are used in personal care products. venus-goa.us The specific properties of this compound could be leveraged for novel cosmetic formulations.

Table 3: Potential Biotechnological Applications and Required Investigations

| Application Area | Key Property | Research Focus |

| Antimicrobial Agent | Membrane disruption | Minimum Inhibitory Concentration (MIC) assays, mechanism of action studies |

| Biofilm Inhibition | Surface activity | Crystal violet biofilm assays, confocal microscopy of treated surfaces |

| Drug Delivery | Self-assembly | Critical Micelle Concentration (CMC) determination, drug encapsulation efficiency |

| Cosmeceuticals | Emulsifying/foaming | Formulation stability tests, skin irritation studies |

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental chemistry and biology to its potential applications for human benefit.

Q & A

Basic: What synthetic methodologies are commonly employed for (3E)-dec-3-en-1-yl hydrogen sulfate?

Answer:

The synthesis typically involves sulfation of the corresponding alkenol, (3E)-dec-3-en-1-ol, using sulfating agents like sulfur trioxide complexes or chlorosulfonic acid. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as isomerization of the double bond or over-sulfation. Purification often employs column chromatography or recrystallization to isolate the sulfate ester. Analytical validation via -NMR and IR spectroscopy is critical to confirm the integrity of the double bond (3E configuration) and sulfate group (S-O stretching at ~1200–1250 cm) .

Advanced: How can discrepancies in 1H^1H1H-NMR data for this compound be resolved?

Answer:

Contradictions in NMR data may arise from dynamic effects (e.g., rotational barriers) or impurities. Advanced techniques include:

- 2D NMR (COSY, HSQC): To resolve overlapping signals and assign protons unambiguously.

- Variable-temperature NMR: To identify conformational changes affecting chemical shifts.

- Computational modeling (DFT): Predict expected shifts and compare with experimental data.

For structural validation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) can confirm the stereochemistry and hydrogen bonding patterns .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy: Confirms the presence of sulfate (asymmetric S-O stretching at ~1250 cm) and alkene (C=C stretch at ~1650 cm) .

- - and -NMR: Assigns the alkene geometry (3E) via coupling constants () and sulfate proximity effects on neighboring protons .

- Mass Spectrometry (EI/ESI): Validates molecular weight (e.g., m/z 250.3 [M-H]) and fragmentation patterns .

Advanced: What experimental design considerations are critical for studying electrochemical degradation of this compound?

Answer:

- Electrolyte Selection: Use aprotic solvents (e.g., acetonitrile) to minimize proton interference.

- Cell Design: Reference electrodes (e.g., Ag/AgCl) and working electrodes (Pt or glassy carbon) must be compatible with sulfate stability.

- Impedance Spectroscopy: Measures proton conductivity, particularly if phase transitions occur (e.g., temperature-dependent proton hopping, as seen in cesium hydrogen sulfate systems) .

- Controlled Atmosphere: Prevents oxidation of the alkene moiety during electrolysis.

Basic: How is purity assessed for this compound post-synthesis?

Answer:

- Chromatography: HPLC with UV detection (λ ≈ 210 nm for sulfate) or GC-MS for volatile derivatives.

- Elemental Analysis: Validates C, H, S, and O percentages against theoretical values.

- Melting Point Consistency: Sharp melting points indicate high purity, though sulfate esters may decompose instead of melting .

Advanced: How do structural variations (e.g., E/Z isomerism) in alkenyl hydrogen sulfates influence their acid-catalyzed hydrolysis?

Answer:

- Steric Effects: The 3E configuration may hinder nucleophilic attack on the sulfate group compared to 3Z due to spatial arrangement.

- Electronic Effects: Electron-withdrawing sulfate stabilizes the transition state, but alkene geometry alters resonance stabilization.

- Kinetic Studies: Monitor hydrolysis rates via -NMR or conductivity measurements under controlled pH. Compare with computational models (e.g., transition state theory) to validate mechanisms .

Advanced: How can researchers resolve contradictions in reported proton conductivity values for this compound?

Answer:

- Standardized Protocols: Ensure consistent measurement conditions (humidity, temperature, electrode material).

- Impedance Analysis: Use frequency-dependent measurements to distinguish bulk vs. grain boundary conductivity.

- Cross-Validation: Compare with structurally analogous compounds (e.g., sodium decyl sulfate) to identify outliers .

- Phase Analysis: DSC or XRD can detect polymorphic forms affecting conductivity .

Basic: What are the key challenges in crystallizing this compound for structural studies?

Answer:

- Hydrophobicity: The long alkyl chain complicates solubility in polar solvents. Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Hygroscopicity: Sulfate esters absorb moisture, leading to hydrate formation. Conduct crystallization under inert atmosphere.

- Data Collection: SHELXL refinement requires high-resolution data; synchrotron sources may be necessary for weakly diffracting crystals .

Advanced: What role does the alkene geometry (3E) play in the supramolecular assembly of this compound?

Answer:

- Packing Efficiency: The trans configuration (3E) allows linear alignment of molecules, promoting hydrogen bonding between sulfate groups and neighboring chains.

- Thermal Stability: XRD studies reveal tighter packing in 3E isomers, increasing melting points compared to 3Z analogues.

- Simulation Tools: Molecular dynamics (MD) simulations predict lattice energies and validate experimental diffraction data .

Advanced: How can researchers address conflicting data on the environmental stability of this compound?

Answer:

- Controlled Degradation Studies: Expose samples to UV light, varying pH, and microbial activity to isolate degradation pathways.

- Analytical Consistency: Use standardized LC-MS protocols to quantify decomposition products.

- Meta-Analysis: Apply criteria from the Reference Manual on Scientific Evidence to evaluate data quality, focusing on experimental rigor and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.